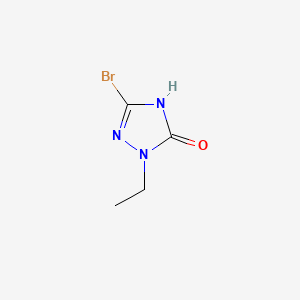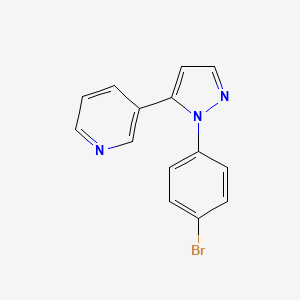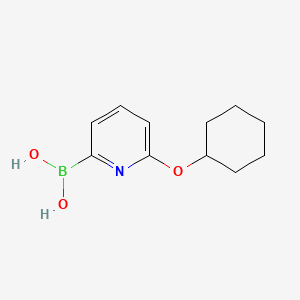
Hydroxypropranolol-d7 hydrochloride
Descripción general
Descripción
Hydroxypropranolol-d7 hydrochloride is a deuterium-labeled version of 4-Hydroxypropranolol hydrochloride . It is an active metabolite of Propranolol, a medication primarily used to treat high blood pressure .
Synthesis Analysis
The synthesis of Propranolol and its derivatives, including this compound, has been studied extensively . The synthesis of Propranolol proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . Novel Propranolol derivatives were designed by reactions of Propranolol with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide through esterification, oxidation reduction, and alkylation, respectively .Molecular Structure Analysis
The molecular formula of this compound is C16H15D7ClNO3 . The structure includes a naphthalene ring with a hydroxy group at the 4-position, linked to a side chain that contains a secondary amine and a hydroxy group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 318.85 . It is recommended to be stored under the conditions specified in the Certificate of Analysis .Mecanismo De Acción
Biochemical Pathways
The action of Hydroxypropranolol-d7 hydrochloride affects several biochemical pathways. By blocking β-adrenergic receptors, it inhibits the effects of catecholamines (like adrenaline and noradrenaline), which are hormones that stimulate these receptors . This leads to a decrease in cyclic AMP production, reducing the activity of protein kinase A (PKA), and ultimately decreasing the rate and force of heart contractions .
Pharmacokinetics
Propranolol, the parent compound of this compound, is well absorbed after oral administration . It undergoes extensive first-pass metabolism in the liver, leading to the formation of active metabolites, including Hydroxypropranolol . The compound has dose-dependent bioavailability, and its pharmacokinetics can be influenced by factors such as age, gender, and hepatic or renal impairment .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in heart rate, myocardial contractility, and blood pressure . It also has intrinsic sympathomimetic activity, membrane stabilizing activity, and potent antioxidant properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s pharmacokinetics and pharmacodynamics can be affected by factors such as the patient’s age, gender, and the presence of liver or kidney disease . Furthermore, the environmental risk posed by Propranolol (the parent compound) is considered low, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.18 .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Hydroxypropranolol-d7 hydrochloride plays a significant role in biochemical reactions by inhibiting beta-adrenergic receptors. It interacts with both β1- and β2-adrenergic receptors, exhibiting pA2 values of 8.24 and 8.26, respectively . These interactions result in the inhibition of adrenergic signaling pathways, which are crucial for regulating cardiovascular functions. Additionally, this compound possesses intrinsic sympathomimetic activity, membrane-stabilizing properties, and potent antioxidant effects . These biochemical properties make it a valuable compound for studying adrenergic receptor functions and related biochemical pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. By inhibiting beta-adrenergic receptors, it influences cell signaling pathways, leading to reduced cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects . This compound also affects gene expression by modulating the activity of transcription factors involved in adrenergic signaling. Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses . These cellular effects highlight the compound’s potential in studying the regulation of cell function and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to beta-adrenergic receptors, leading to the inhibition of adrenergic signaling. This compound competes with endogenous catecholamines, such as epinephrine and norepinephrine, for binding to the receptors . By blocking these receptors, this compound prevents the activation of downstream signaling pathways, resulting in reduced cAMP levels and decreased protein kinase A (PKA) activity . Additionally, this compound may influence gene expression by modulating the activity of transcription factors, such as cAMP response element-binding protein (CREB) . These molecular interactions contribute to the overall pharmacological effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it may undergo degradation in alkaline environments . Long-term studies have shown that this compound maintains its inhibitory effects on beta-adrenergic receptors over extended periods . The degradation products and their potential impact on cellular function should be considered in experimental designs. These temporal effects are crucial for understanding the compound’s stability and long-term efficacy in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits beta-adrenergic receptors, leading to reduced heart rate and blood pressure . At higher doses, it may cause adverse effects, such as bradycardia and hypotension . The threshold effects observed in these studies highlight the importance of dose optimization in experimental designs. Additionally, the potential toxic effects at high doses should be carefully monitored to ensure the safety and efficacy of this compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, including ring oxidation, side chain oxidation, and glucuronidation . The primary enzymes responsible for its metabolism are cytochrome P450 enzymes, such as CYP2D6 and CYP1A2 . These enzymes catalyze the oxidation of this compound to form various metabolites, including 4-Hydroxypropranolol . Additionally, glucuronidation by uridine 5’-diphospho-glucuronosyltransferases (UGTs) plays a significant role in the elimination of this compound . These metabolic pathways are essential for understanding the pharmacokinetics and biotransformation of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues depend on the expression and activity of these transporters . Understanding the transport and distribution of this compound is crucial for elucidating its pharmacokinetics and tissue-specific effects.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures, such as the plasma membrane or mitochondria, can impact its interactions with biomolecules and its overall pharmacological effects . Understanding the subcellular localization of this compound is essential for studying its mechanism of action and cellular effects.
Propiedades
IUPAC Name |
4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/i1D3,2D3,11D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUJENUXWIFONU-BGKGEVRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678705 | |
| Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-03-1 | |
| Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


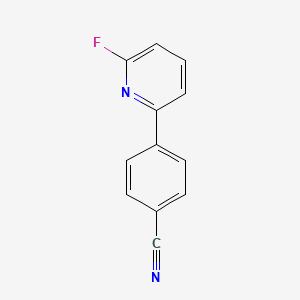
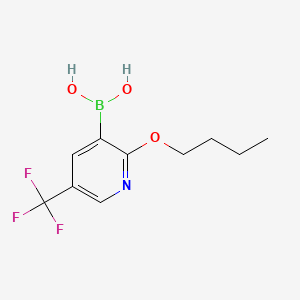
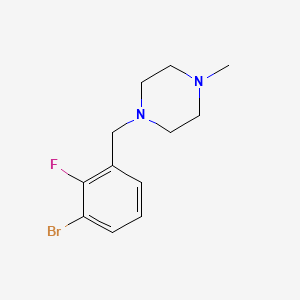
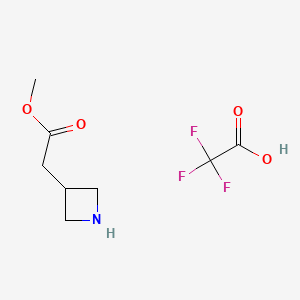

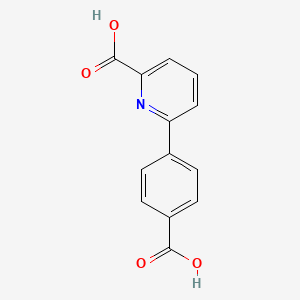
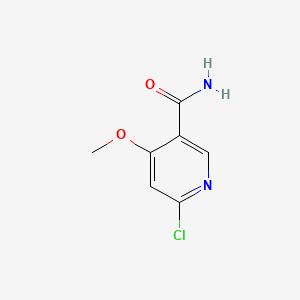
![6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B572488.png)



